S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13332101
InChI: InChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)
SMILES: C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N
Molecular Formula: C13H18N2O2S2
Molecular Weight: 298.4 g/mol

S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE

CAS No.:

Cat. No.: VC13332101

Molecular Formula: C13H18N2O2S2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE -

Specification

Molecular Formula C13H18N2O2S2
Molecular Weight 298.4 g/mol
IUPAC Name 2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid
Standard InChI InChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)
Standard InChI Key XMEUXBMTQJJHED-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N

Introduction

Chemical Identity and Structural Characterization

Molecular Composition

The compound has the molecular formula C₁₃H₁₈N₂O₂S₂ and a molecular weight of 298.4 g/mol . Its IUPAC name, 2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid, reflects the presence of:

  • A cysteine backbone with an amino group at position 2 and a carboxyl group at position 3.

  • A thiocarbamoyl group (-NHC(=S)S-) linked to a 3-phenylpropyl moiety .

Structural Features

The SMILES notation (C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N) and InChIKey (XMEUXBMTQJJHED-UHFFFAOYSA-N) provide precise stereochemical details . The thiocarbamoyl group introduces a planar, electron-rich region, facilitating interactions with biological targets such as enzymes and receptors .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O₂S₂
Molecular Weight298.4 g/mol
IUPAC Name2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid
SMILESC1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N
SolubilityDMSO (4 mg/mL), water

Synthesis and Production

Laboratory Synthesis

The compound is synthesized via a nucleophilic addition-elimination reaction between L-cysteine and 3-phenylpropyl isothiocyanate under mild aqueous or organic conditions . The reaction proceeds as follows:

L-Cysteine+3-Phenylpropyl IsothiocyanateS-[N-(3-Phenylpropyl)(thiocarbamoyl)]-L-cysteine+H2O\text{L-Cysteine} + \text{3-Phenylpropyl Isothiocyanate} \rightarrow \text{S-[N-(3-Phenylpropyl)(thiocarbamoyl)]-L-cysteine} + \text{H}_2\text{O}

Key parameters include:

  • pH control (neutral to slightly basic) to optimize thiol reactivity.

  • Temperature (20–25°C) to prevent decomposition.

Industrial-Scale Production

Industrial methods emphasize high-yield purification using:

  • Crystallization from ethanol/water mixtures.

  • Chromatographic techniques (e.g., reverse-phase HPLC) for >98% purity .

Biological Activity and Mechanisms

Enzyme Induction

The compound induces glutathione S-transferase (GST) and heme oxygenase-1 (HO-1), enzymes critical for detoxification and antioxidant defense .

Table 2: Enzyme Induction Profiles

EnzymeInduction LevelBiological ImpactSource
GSTModerateEnhanced detoxification of electrophiles
HO-1HighReduced oxidative stress and apoptosis

In renal epithelial cells, 5–10 μM concentrations upregulate HO-1 via ERK/MAPK and PI3K pathways, while higher doses (>20 μM) induce apoptosis through JNK activation .

Nephroprotective Effects

Preclinical studies demonstrate efficacy against cisplatin-induced nephrotoxicity:

  • In vitro: Pretreatment with 10 μM reduced caspase-3 activity by 65% .

  • In vivo (rat model): Daily doses of 25 mg/kg normalized serum creatinine and urea levels .

Figure 1: Mechanism of Renoprotection

CisplatinOxidative StressRenal DysfunctionHO-1 InductionReduced Apoptosis\text{Cisplatin} \xrightarrow{\text{Oxidative Stress}} \text{Renal Dysfunction} \xrightarrow{\text{HO-1 Induction}} \text{Reduced Apoptosis}

Pharmacological and Industrial Applications

Industrial Uses

  • Pharmaceutical Intermediate: Utilized in synthesizing thiocarbamate-based drugs.

  • Agrochemical Development: Serves as a precursor for herbicides with improved biodegradability.

Comparative Analysis with Analogues

Table 3: Comparison with S-[N-Benzyl(thiocarbamoyl)]-L-cysteine

PropertyS-[N-(3-Phenylpropyl)]-L-cysteineS-[N-Benzyl]-L-cysteine
Molecular Weight298.4 g/mol270.4 g/mol
GST InductionModerateHigh
Solubility in WaterModerateLow
Nephroprotective EfficacyYesLimited

The elongated 3-phenylpropyl chain enhances membrane permeability compared to benzyl analogues .

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